molecular formula C16H14F2N4O B14928942 N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide

N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B14928942
M. Wt: 316.30 g/mol
InChI Key: BXYDRVGNKKMZEZ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

    Acetamide formation: The final step involves the acylation of the pyrazole derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the acetamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-[5-cyclopropyl-1H-pyrazol-1-yl]acetamide: Lacks the difluoromethyl group.

    N-(2-cyanophenyl)-2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide: Lacks the cyclopropyl group.

    N-(2-cyanophenyl)-2-[5-cyclopropyl-3-methyl-1H-pyrazol-1-yl]acetamide: Has a methyl group instead of a difluoromethyl group.

Uniqueness

N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the presence of both the cyclopropyl and difluoromethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s stability, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C16H14F2N4O

Molecular Weight

316.30 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C16H14F2N4O/c17-16(18)13-7-14(10-5-6-10)22(21-13)9-15(23)20-12-4-2-1-3-11(12)8-19/h1-4,7,10,16H,5-6,9H2,(H,20,23)

InChI Key

BXYDRVGNKKMZEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC=CC=C3C#N)C(F)F

Origin of Product

United States

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